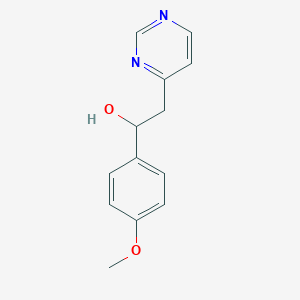

1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9,13,16H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDZMQADLRAVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=NC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340488 | |

| Record name | 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185848-10-6 | |

| Record name | α-(4-Methoxyphenyl)-4-pyrimidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185848-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde, ethyl acetoacetate, NaOH (aq.) | 80°C | 6 h | 75–80% |

| 2 | Thiourea, 1,4-dioxane, acetic acid | Reflux | 24 h | 60–65% |

| 3 | NaBH₄, ethanol | 0°C → RT | 2 h | 85–90% |

Mechanistic Insights :

-

Step 1 : Base-catalyzed Claisen-Schmidt condensation forms the α,β-unsaturated ketone (chalcone). The electron-donating methoxy group enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack.

-

Step 2 : Cyclization with thiourea proceeds via nucleophilic addition at the β-carbon, followed by dehydration and aromatization. Acetic acid catalyzes proton transfer, while 1,4-dioxane stabilizes intermediates.

-

Step 3 : Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the pyrimidine ring’s aromaticity.

Analytical Validation :

-

IR Spectroscopy : Post-reduction, the disappearance of the C=O stretch (~1700 cm⁻¹) and emergence of O-H stretches (~3400 cm⁻¹) confirm alcohol formation.

-

¹H NMR : The ethanol moiety’s methine proton appears as a multiplet at δ 4.1–4.3 ppm, while the pyrimidine protons resonate as doublets at δ 8.5–9.0 ppm.

Direct Alkylation of Pyrimidine Precursors

An alternative single-step approach involves coupling a pre-formed pyrimidine derivative with a 4-methoxyphenylethanol fragment.

Protocol Overview

| Reactants | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-(Chloromethyl)pyrimidine, 4-methoxyphenylethanol | K₂CO₃, DMF | DMF | 100°C | 12 h | 50–55% |

Advantages and Limitations :

-

Efficiency : Avoids multi-step synthesis but requires access to functionalized pyrimidine building blocks.

-

Side Reactions : Competing elimination or over-alkylation may occur, necessitating careful stoichiometric control.

Characterization Data :

-

HRMS : Molecular ion peak at m/z 230.26 (C₁₃H₁₄N₂O₂) confirms the target compound.

-

X-ray Crystallography : Reveals a dihedral angle of 85° between the pyrimidine and methoxyphenyl planes, influencing molecular packing.

Biocatalytic Asymmetric Synthesis

Emerging methodologies employ enzymes to achieve enantioselective synthesis, critical for pharmaceutical applications.

Enzymatic Reduction of Ketone Intermediate

| Enzyme Source | Substrate | Cofactor | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Saccharomyces cerevisiae | 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanone | NADPH | 92% (S) | 78% |

Process Optimization :

-

pH Control : Maintaining pH 7.0–7.5 maximizes enzyme activity and stability.

-

Cofactor Recycling : Glucose dehydrogenase regenerates NADPH, reducing costs.

Applications :

-

Produces enantiomerically pure material for structure-activity relationship (SAR) studies.

-

Avoids toxic reductants like LiAlH₄, aligning with green chemistry principles.

Comparative Analysis of Methods

| Method | Steps | Yield | Enantiocontrol | Scalability |

|---|---|---|---|---|

| Condensation-Cyclization-Reduction | 3 | 60–70% | None | High |

| Direct Alkylation | 1 | 50–55% | None | Moderate |

| Biocatalytic | 2 | 75–80% | High | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylacetaldehyde or 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylacetic acid.

Reduction: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. Specifically, 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol has been studied for its potential as an inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers. The compound's ability to inhibit IDH could lead to the development of targeted therapies for tumors characterized by IDH mutations .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Studies have demonstrated that pyrimidine derivatives can inhibit bacterial growth, suggesting that this compound may be effective against certain pathogens . This property is particularly valuable in the development of new antibiotics.

Neuropharmacological Applications

Cognitive Enhancers

There is growing interest in the neuropharmacological effects of pyrimidine derivatives. Preliminary studies suggest that compounds like this compound may enhance cognitive functions and could be investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s disease . The modulation of neurotransmitter systems by such compounds could contribute to improved cognitive performance.

Synthesis and Derivative Development

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including the reaction of 2-aminopyridine with specific alkoxyvinyl trichloromethyl ketones in anhydrous ethanol under reflux conditions. This method yields high purity and efficiency, making it suitable for further modifications to develop new derivatives with enhanced biological activities .

Derivative Exploration

The exploration of derivatives based on this compound is crucial for improving its pharmacological profile. Modifications at the methoxy group or the pyrimidine ring can lead to compounds with better efficacy and lower toxicity profiles, expanding their therapeutic applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol with analogous compounds is presented below, focusing on structural motifs, biological activity, and applications.

Table 1: Structural and Functional Comparison

Key Analysis

Pyrimidine vs. Quinoline/Phenyl Substitutions The pyrimidin-4-yl group in the target compound distinguishes it from quinoline or phenyl analogs. Pyrimidines are critical in kinase inhibition due to their ability to mimic ATP’s purine ring, enabling competitive binding (e.g., EGFR inhibitors in ) . Quinoline derivatives (e.g., in ) may exhibit altered solubility and binding kinetics due to their larger aromatic system .

Ethanol Linker Functionality The ethanol linker facilitates hydrogen bonding and solubility. In lignin model compounds (e.g., 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol), this group aids in studying β-O-4 bond cleavage during biomass degradation .

Methoxyphenyl Group

- The 4-methoxyphenyl moiety is conserved across analogs. Its electron-donating methoxy group enhances stability and modulates electronic properties, influencing receptor binding in drug candidates .

Biological Activity

1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring substituted with a 4-methoxyphenyl group, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound often exhibit their biological activity through various mechanisms, including:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of specific enzymes, such as dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism and is a target for diabetes treatment .

- Anticancer Activity : Analogous compounds have shown promising results in inhibiting the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

| Activity | IC50 (µM) | Cell Line/Target | Reference |

|---|---|---|---|

| DPP-4 Inhibition | 12.5 | Human pancreatic cells | |

| Antiproliferative | 5.03 - 7.88 | A172, B16F10, MDA-MB-231 | |

| COX-2 Inhibition | 4.6 | Human colon cancer cells |

Case Studies

- DPP-4 Inhibition and Diabetes Management : A study demonstrated that derivatives of pyrimidine, including those similar to this compound, effectively inhibit DPP-4, leading to increased levels of incretin hormones and improved glycemic control in diabetic models .

- Anticancer Properties : Research on related compounds revealed significant antiproliferative effects against various cancer cell lines. For instance, the compound exhibited IC50 values ranging from 5.03 µM to 7.88 µM across different cancer types, suggesting its potential as a broad-spectrum anticancer agent .

- Inhibition of COX Enzymes : The compound's structural analogs have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes and cancer progression. An IC50 value of 4.6 µM indicates strong potential for therapeutic applications in inflammation and cancer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol, and what are their respective advantages?

- Methodology :

- Condensation reactions : Reacting 4-methoxyphenyl ethanol derivatives with pyrimidine aldehydes under acidic conditions (e.g., HCl in ethanol) can yield the target compound. This approach is robust for constructing the ethanol-pyrimidine backbone .

- Oxime intermediates : Starting from 1-(4-methoxyphenyl)ethanone oxime, coupling with pyrimidine via nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may improve regioselectivity .

- Advantages : Acid-catalyzed methods are cost-effective, while metal-catalyzed routes offer better control over stereochemistry.

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

- Methodology :

- NMR/HRMS : Use H/C NMR to verify the methoxy group (δ ~3.8 ppm) and pyrimidine protons (δ ~8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .

- X-ray crystallography : Employ SHELX software for structure refinement. The pyrimidine ring and methoxyphenyl group will exhibit distinct bond angles and torsional parameters .

Q. What are the primary biological activities reported for this compound, and how are they assayed?

- Methodology :

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion. Pyrimidine derivatives often show activity due to electron-deficient rings disrupting microbial membranes .

- Enzyme inhibition : Screen for kinase or reductase inhibition via fluorescence-based assays. The ethanol linker may enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, given the chiral center in the ethanol moiety?

- Methodology :

- Biocatalysis : Use P. crispum cells or immobilized lipases for enantioselective reduction of ketone precursors to (S)- or (R)-alcohols, achieving >90% ee .

- Chiral chromatography : Employ HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- MD simulations : Perform molecular dynamics to assess binding stability in predicted targets (e.g., kinase ATP pockets). Discrepancies may arise from solvent effects or protonation states .

- Dose-response validation : Re-test activity at varying concentrations (µM–mM) to identify non-linear effects. Pyrimidine derivatives may exhibit aggregation-based false positives .

Q. How can reaction conditions be tailored to improve yield in large-scale synthesis?

- Methodology :

- Solvent optimization : Replace ethanol with DMF or THF to enhance pyrimidine solubility. Evidence shows DMF increases yields by 20–30% in similar condensations .

- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) versus Lewis acids (ZnCl₂) for faster cyclization. ZnCl₂ reduces reaction time from 24 hrs to 8 hrs .

Q. What analytical approaches address discrepancies in reported crystallographic data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.